Ethyl 3-{[3-(methylsulfamoyl)pyridin-2-YL]amino}benzoate
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Overview
Description
Ethyl 3-{[3-(methylsulfamoyl)pyridin-2-YL]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a pyridine ring and a methylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[3-(methylsulfamoyl)pyridin-2-YL]amino}benzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate 3-(methylsulfamoyl)pyridine-2-amine. This intermediate is then reacted with 3-aminobenzoic acid under appropriate conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[3-(methylsulfamoyl)pyridin-2-YL]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-{[3-(methylsulfamoyl)pyridin-2-YL]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool compound in studying various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 3-{[3-(methylsulfamoyl)pyridin-2-YL]amino}benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways that regulate cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate: This compound shares a similar benzoate structure but differs in the substitution pattern on the pyridine ring.
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: Another related compound used as an intermediate in the synthesis of therapeutic agents.
Uniqueness
Ethyl 3-{[3-(methylsulfamoyl)pyridin-2-YL]amino}benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfamoyl group enhances its solubility and reactivity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C15H17N3O4S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 3-[[3-(methylsulfamoyl)pyridin-2-yl]amino]benzoate |
InChI |
InChI=1S/C15H17N3O4S/c1-3-22-15(19)11-6-4-7-12(10-11)18-14-13(8-5-9-17-14)23(20,21)16-2/h4-10,16H,3H2,1-2H3,(H,17,18) |
InChI Key |
HTISMCRBOSITAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C(C=CC=N2)S(=O)(=O)NC |
Origin of Product |
United States |
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